2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide
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Overview
Description
2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide is a chemical compound that belongs to the class of organic compounds known as phenyl ketones. These compounds are characterized by the presence of a phenyl group attached to a ketone functional group. The hydrobromide salt form is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: A precursor in the synthesis of 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide.
Dimethylaminoethanol: A compound with similar structural features and potential biological activity.
Phenyl Ketones: A class of compounds with similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
61186-13-8 |
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Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11(2)7-10(13)8-3-5-9(12)6-4-8;/h3-6,12H,7H2,1-2H3;1H |
InChI Key |
GOZNGYJGUNWNAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)O.Br |
Origin of Product |
United States |
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